1-Allyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile 1-Allyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile
Brand Name: Vulcanchem
CAS No.: 338399-90-9
VCID: VC6462757
InChI: InChI=1S/C9H9N3O2/c1-3-4-12-6-7(5-10)8(13)11(2)9(12)14/h3,6H,1,4H2,2H3
SMILES: CN1C(=O)C(=CN(C1=O)CC=C)C#N
Molecular Formula: C9H9N3O2
Molecular Weight: 191.19

1-Allyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile

CAS No.: 338399-90-9

Cat. No.: VC6462757

Molecular Formula: C9H9N3O2

Molecular Weight: 191.19

* For research use only. Not for human or veterinary use.

1-Allyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile - 338399-90-9

Specification

CAS No. 338399-90-9
Molecular Formula C9H9N3O2
Molecular Weight 191.19
IUPAC Name 3-methyl-2,4-dioxo-1-prop-2-enylpyrimidine-5-carbonitrile
Standard InChI InChI=1S/C9H9N3O2/c1-3-4-12-6-7(5-10)8(13)11(2)9(12)14/h3,6H,1,4H2,2H3
Standard InChI Key VRNHCODZJUFHPG-UHFFFAOYSA-N
SMILES CN1C(=O)C(=CN(C1=O)CC=C)C#N

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Synonyms

The systematic IUPAC name for this compound is 1-allyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile . Alternative designations include 5-pyrimidinecarbonitrile, 1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-(2-propen-1-yl)- and 1-allyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile . The CAS registry number 338399-90-9 uniquely identifies it in chemical databases .

Structural Features

The molecule comprises a pyrimidine ring—a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3—substituted with:

  • An allyl group (-CH₂-CH₂-CH₂) at position 1,

  • A methyl group (-CH₃) at position 3,

  • Two keto groups (=O) at positions 2 and 4,

  • A nitrile group (-CN) at position 5 .

The allyl and methyl groups introduce steric and electronic effects that influence reactivity, while the nitrile moiety enhances polarity and potential for nucleophilic substitution .

Physicochemical Properties

Experimental and predicted physicochemical properties are summarized below:

PropertyValueSource
Melting Point107–109°C
Boiling Point283.6±50.0°C (Predicted)
Density1.28±0.1 g/cm³ (Predicted)
pKa-4.11±0.40 (Predicted)

The low pKa indicates strong acidic character, likely attributable to the electron-withdrawing nitrile and keto groups . The predicted boiling point reflects moderate volatility, consistent with its molecular weight and polarity .

Synthesis and Manufacturing

Purification and Characterization

Purification likely involves recrystallization from polar aprotic solvents (e.g., DMF or acetone), given the compound’s moderate solubility . Characterization via NMR, IR, and mass spectrometry would confirm the structure, with the nitrile group exhibiting a sharp IR absorption near 2240 cm⁻¹ .

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